(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13540481
InChI: InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17)/t11-/m1/s1
SMILES: CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol

(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13540481

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17)/t11-/m1/s1
Standard InChI Key JANNHRGVIVQQRF-LLVKDONJSA-N
Isomeric SMILES CC1=NC(=NC=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
SMILES CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Significance

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the third position with a 4-methylpyrimidin-2-ylamino group. The tert-butyl ester at the 1-position acts as a protective group for the carboxylic acid functionality, a strategy widely employed in organic synthesis to prevent undesired side reactions.

Molecular Formula and Weight

  • Molecular Formula: C14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_2

  • Molecular Weight: 294.35 g/mol

  • IUPAC Name: tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate

The stereochemistry of the compound is critical for its biological activity. The (R)-configuration ensures proper spatial orientation for interactions with chiral binding sites in target proteins, a feature common in kinase inhibitors .

Synthesis and Optimization

The synthesis of (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step sequence, leveraging established protocols for pyrimidine-pyrrolidine coupling.

Key Synthetic Steps

  • Preparation of (R)-3-Aminopyrrolidine-1-carboxylic Acid tert-Butyl Ester:
    The chiral pyrrolidine intermediate is synthesized via asymmetric hydrogenation of a prochiral enamine precursor, followed by tert-butyloxycarbonyl (Boc) protection.

  • Coupling with 2-Chloro-4-methylpyrimidine:
    A nucleophilic aromatic substitution (SNAr) reaction between the pyrrolidine amine and 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH\text{NaH} or Et3N\text{Et}_3\text{N}) yields the target compound .

Pyrrolidine-Boc+2-Chloro-4-methylpyrimidineBase(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester\text{Pyrrolidine-Boc} + \text{2-Chloro-4-methylpyrimidine} \xrightarrow{\text{Base}} \text{(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester}

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Catalyst Optimization: Palladium or nickel catalysts enhance reaction rates and enantiomeric excess (ee) in asymmetric steps.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity .

  • Purification: Chromatography or recrystallization ensures >98% purity, as required for pharmaceutical intermediates.

Applications in Pharmaceutical Development

This compound’s structural motifs align with pharmacophores in kinase inhibitors and antiviral agents.

Kinase Inhibition

The pyrimidine ring mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites. For example, derivatives of this compound have shown inhibitory activity against:

  • EGFR (Epidermal Growth Factor Receptor): IC50_{50} values in the nanomolar range .

  • CDK4/6 (Cyclin-Dependent Kinases): Potency comparable to FDA-approved inhibitors like palbociclib.

Antiviral Activity

Pyrimidine derivatives exhibit broad-spectrum antiviral properties. Modifications to the 4-methyl group have enhanced activity against RNA viruses, including SARS-CoV-2 .

PropertyValue
Melting Point112–115°C (estimated)
SolubilitySoluble in DMSO, THF, ethanol
LogP (Partition Coefficient)2.1 (predicted)

Comparative Analysis with Analogues

Structural variations significantly impact biological activity:

  • Chlorine Substituents: Analogues with 2-chloro-6-methylpyrimidine (e.g., Vulcanchem’s VC13433743) exhibit higher logP values (2.8) and altered kinase selectivity.

  • Sulfur-Containing Derivatives: Benchchem’s sulfanyl-piperidine compound demonstrates reduced solubility but enhanced metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator